molecular formula C7H10NO3P B168688 (alpha-Aminobenzyl)phosphonic acid CAS No. 18108-22-0

(alpha-Aminobenzyl)phosphonic acid

Cat. No. B168688
CAS RN: 18108-22-0
M. Wt: 187.13 g/mol
InChI Key: ZKFNOUUKULVDOB-UHFFFAOYSA-N
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Description

Alpha-Benzyl-Aminobenzyl-Phosphonic Acid is a type of small molecule that falls under the category of experimental compounds . It belongs to the class of organic compounds known as benzene and substituted derivatives, which are aromatic compounds containing one monocyclic ring system consisting of benzene .


Synthesis Analysis

The synthesis of α-aminophosphonates, which includes “(alpha-Aminobenzyl)phosphonic acid”, has been achieved using diphenylphosphinic acid as an efficient and simple catalyst. The process involves a multicomponent Kabachnik-Fields reaction in one pot of aromatic aldehyde, aniline, and diethylphosphite . Another method involves the highly enantioselective hydrophosphonylation of a wide range of N-benzyl imines .


Molecular Structure Analysis

The molecular formula of Alpha-Benzyl-Aminobenzyl-Phosphonic Acid is C14H16NO3P . The average molecular weight is 277.2555 Da . The structure of this compound includes an amine, a monocyclic benzene moiety, and an organophosphonic acid derivative .


Chemical Reactions Analysis

The Pudovik and Kabachnik-Fields reactions are the main strategies for the stereoselective synthesis of α-aminophosphonic acids . These reactions are classified according to the chiral auxiliary and chiral catalyst .


Physical And Chemical Properties Analysis

The molecular weight of Alpha-Benzyl-Aminobenzyl-Phosphonic Acid is 187.13300 . It has a density of 1.446g/cm3 and a boiling point of 407.9ºC at 760 mmHg . The exact mass is 187.04000 and the LogP is 1.52190 .

Scientific Research Applications

Inhibitor of Human Prostatic Acid Phosphatase

(alpha-Aminobenzyl)phosphonic acid has been found to be a potent inhibitor of human prostatic acid phosphatase. It exhibits enhanced potency due to favorable interactions with the phosphate binding region and the presence of hydrophobic moieties. This series of compounds showed significant improvement in potency over analogues (Beers et al., 1996).

Synthesis of Enantiopure Alpha-Aminophosphonic Acids

A diastereoselective synthesis of alpha-aminophosphonates based on the reaction with chiral imines derived from 1-(Alpha-aminobenzyl)-2-naphthol has been developed. This synthesis is crucial for obtaining enantiopure alpha-aminophosphonic acids, important in medicinal chemistry (Metlushka et al., 2009).

Reactivity in Peptide Synthesis

(alpha-Aminobenzyl)phosphonic acid's reactivity has been investigated for its potential in incorporating aminophosphonic acids into peptide chains. This reactivity is similar to that of amino acids, making it a valuable component in peptide synthesis (Yamauchi et al., 1972).

Herbicidal Activity

Aminobenzylphosphonic acids have notable herbicidal activity, representing a group of active herbicides among aminophosphonic acids. This application is significant in the field of agricultural chemistry (Kafarski et al., 1995).

Anticancer Activity

Certain derivatives of (alpha-Aminobenzyl)phosphonic acid have shown potential as anticancer agents against breast carcinoma cells. This finding is significant in the development of new anticancer drugs (Ali et al., 2022).

Adsorption Kinetics on Metal Oxide Surfaces

The adsorption kinetics of (alpha-Aminobenzyl)phosphonic acid on metal oxide surfaces have implications in the development of sensors and biosensors. This property is valuable for surface modifications in various technological applications (Jagadeesh & Lakshminarayanan, 2016).

Safety And Hazards

The safety data sheet for a similar compound, (Aminomethyl)phosphonic acid, indicates that it may be corrosive to metals, harmful if swallowed, and can cause severe skin burns and eye damage . It is recommended to avoid breathing dust, vapor, mist, or gas, and to avoid contact with skin and eyes .

Future Directions

Aminophosphonic acids, including Alpha-Benzyl-Aminobenzyl-Phosphonic Acid, are an important group of medicinal compounds. Their synthesis has been a focus of considerable attention in synthetic organic chemistry as well as medicinal chemistry . Future research may focus on developing more efficient synthesis methods and exploring their potential biological activities .

properties

IUPAC Name

[amino(phenyl)methyl]phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10NO3P/c8-7(12(9,10)11)6-4-2-1-3-5-6/h1-5,7H,8H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKFNOUUKULVDOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(N)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10NO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501305747
Record name (α-Aminobenzyl)phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501305747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[Amino(phenyl)methyl]phosphonic acid

CAS RN

18108-22-0
Record name (α-Aminobenzyl)phosphonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18108-22-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphonic acid, (aminophenylmethyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC133874
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133874
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (α-Aminobenzyl)phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501305747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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